molecular formula C12H13BrO2 B13791625 4-Bromo-1,1-(propylenedioxo)-indane CAS No. 908334-05-4

4-Bromo-1,1-(propylenedioxo)-indane

Cat. No.: B13791625
CAS No.: 908334-05-4
M. Wt: 269.13 g/mol
InChI Key: ZNZMJQVYWVDCLZ-UHFFFAOYSA-N
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Description

4-Bromo-1,1-(propylenedioxo)-indane is an organic compound characterized by the presence of a bromine atom and a propylenedioxo group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-(propylenedioxo)-indane can be achieved through several methods. One common approach involves the bromination of 1,1-(propylenedioxo)-indane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-(propylenedioxo)-indane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

4-Bromo-1,1-(propylenedioxo)-indane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-(propylenedioxo)-indane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propylenedioxo group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1’-biphenyl: Shares the bromine substitution but differs in the core structure.

    4-Methyl-1,1-(propylenedioxo)-indane: Similar structure with a methyl group instead of bromine.

Uniqueness

4-Bromo-1,1-(propylenedioxo)-indane is unique due to the combination of the bromine atom and the propylenedioxo group attached to the indane structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

908334-05-4

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane]

InChI

InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2

InChI Key

ZNZMJQVYWVDCLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC3=C2C=CC=C3Br)OC1

Origin of Product

United States

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